molecular formula C21H25NO3 B12743750 2-Hydroxy-4-(4-methylphenyl)-4-oxo-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-2-butenamide CAS No. 126681-79-6

2-Hydroxy-4-(4-methylphenyl)-4-oxo-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-2-butenamide

Cat. No.: B12743750
CAS No.: 126681-79-6
M. Wt: 339.4 g/mol
InChI Key: RLGOWIDYKKKRCH-NVMNQCDNSA-N
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Description

2-Hydroxy-4-(4-methylphenyl)-4-oxo-N-tricyclo(3311(sup 3,7))dec-1-yl-2-butenamide is a complex organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(4-methylphenyl)-4-oxo-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-2-butenamide typically involves multiple steps:

    Formation of the tricyclo decyl group: This can be achieved through a series of cyclization reactions.

    Attachment of the methylphenyl group: This step might involve Friedel-Crafts alkylation.

    Incorporation of the hydroxyl and oxo groups: These functional groups can be introduced through oxidation and reduction reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts to increase yield and efficiency, as well as ensuring the reactions are environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The methylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4)

    Substitution reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-)

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

2-Hydroxy-4-(4-methylphenyl)-4-oxo-N-tricyclo(331

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biochemical pathways.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the production of specialized materials or chemicals.

Mechanism of Action

The mechanism of action would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, altering biochemical pathways. The tricyclo decyl group could provide stability, while the hydroxyl and oxo groups might be involved in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-(4-methylphenyl)-4-oxo-N-cyclohexyl-2-butenamide
  • 2-Hydroxy-4-(4-methylphenyl)-4-oxo-N-phenyl-2-butenamide

Uniqueness

The presence of the tricyclo decyl group in 2-Hydroxy-4-(4-methylphenyl)-4-oxo-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-2-butenamide makes it unique compared to other similar compounds. This group can provide additional stability and unique chemical properties, potentially leading to different reactivity and applications.

Properties

CAS No.

126681-79-6

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

IUPAC Name

(Z)-N-(1-adamantyl)-4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enamide

InChI

InChI=1S/C21H25NO3/c1-13-2-4-17(5-3-13)18(23)9-19(24)20(25)22-21-10-14-6-15(11-21)8-16(7-14)12-21/h2-5,9,14-16,23H,6-8,10-12H2,1H3,(H,22,25)/b18-9-

InChI Key

RLGOWIDYKKKRCH-NVMNQCDNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/C(=O)C(=O)NC23CC4CC(C2)CC(C4)C3)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=CC(=O)C(=O)NC23CC4CC(C2)CC(C4)C3)O

solubility

8.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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